1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide
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Overview
Description
1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide is a chemical compound with the molecular formula C16H20N2O3 It is known for its unique structure, which includes a benzoyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide typically involves the reaction of N,N-diethyl-2-pyrrolidone with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
N,N-diethyl-2-pyrrolidone+Benzoyl chloride→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide: Similar in structure but may have different substituents or functional groups.
N-Benzoyl-N,N-diethyl-2-pyrrolidone: A related compound with a similar core structure.
Benzoyl derivatives: Compounds with benzoyl groups attached to different molecular frameworks.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial use.
Properties
CAS No. |
51959-92-3 |
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Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
1-benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H20N2O3/c1-3-17(4-2)16(21)13-10-11-14(19)18(13)15(20)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |
InChI Key |
BQWDCWDJASHHKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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